molecular formula C21H29ClO8 B1209102 Chlorohyssopifolin D CAS No. 54278-79-4

Chlorohyssopifolin D

货号: B1209102
CAS 编号: 54278-79-4
分子量: 444.9 g/mol
InChI 键: BKGOOGOAAWZTIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorohyssopifolin D is a chlorinated guaiane-type sesquiterpene lactone isolated from Centaurea hyssopifolia Vahl, a plant within the Asteraceae family. Structurally, it features a guaiane skeleton characterized by a cyclopentane ring fused to a seven-membered lactone ring, with chlorine substitutions at key positions (e.g., C-15) and reactive electrophilic groups such as an α-methylene-γ-lactone moiety . These structural elements are critical for its bioactivity, particularly its cytotoxicity against cancer cells.

This compound demonstrates potent anticancer effects, with IC50 values ranging from 1.2 to 10 µM across human leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cell lines . Its mechanism involves apoptosis induction via the intrinsic pathway, characterized by mitochondrial membrane depolarization, cytochrome c release, and caspase-9 activation. Notably, its cytotoxicity persists even in Bcl-2-overexpressing cells, suggesting a capacity to bypass chemoresistance mechanisms .

属性

CAS 编号

54278-79-4

分子式

C21H29ClO8

分子量

444.9 g/mol

IUPAC 名称

[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-ethoxy-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C21H29ClO8/c1-5-28-20(4,9-23)19(26)29-13-6-10(2)12-7-14(24)21(27,8-22)16(12)17-15(13)11(3)18(25)30-17/h12-17,23-24,27H,2-3,5-9H2,1,4H3

InChI 键

BKGOOGOAAWZTIY-UHFFFAOYSA-N

SMILES

CCOC(C)(CO)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O

规范 SMILES

CCOC(C)(CO)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O

同义词

chlorohyssopifolin D

产品来源

United States

相似化合物的比较

Structural Features and Modifications

The guaianolides share a core guaiane skeleton but differ in substituents and oxidation states, which significantly influence bioactivity:

  • Chlorohyssopifolin A (1) : Contains a chlorohydrin group at C-8 and an α-methylene-γ-lactone.
  • Chlorohyssopifolin C (3) : Features an epoxide group instead of chlorohydrin at C-6.
  • This compound (4) : Similar to A but with additional chlorine substitution at C-13.
  • Chlorohyssopifolin E (5) : Replaces chlorohydrin with a diol group at C-8, reducing cytotoxicity.
  • Linichlorin A (6) : Isolated from Centaurea linifolia, it has a chlorinated ester side chain .

Key Structural-Activity Relationships (SAR):

α-Methylene-γ-lactone : Essential for apoptosis induction by forming Michael adducts with cellular nucleophiles .

Chlorohydrin vs. Epoxide/Diol : Chlorohydrin (A, D) enhances cytotoxicity compared to epoxide (C) or diol (E) groups .

Chlorine Substitution : Additional chlorine atoms (e.g., at C-15 in D) improve potency by increasing electrophilicity .

Cytotoxic Activity Across Cancer Cell Lines

Table 1: Cytotoxic Potency (IC50, µM) of this compound and Analogs

Compound HL-60 (Leukemia) U-937 (Lymphoma) SK-MEL-1 (Melanoma) MCF-7 (Breast Cancer)
Chlorohyssopifolin A 1.2–3.4 1.5–3.6 3.4 Not tested
This compound 1.2–7.5 1.8–7.5 <10 Not tested
Chlorohyssopifolin C 1.2–7.5 1.8–7.5 <10 4.2
Linichlorin A 3.6 3.8 3.6 Not tested
Chlorohyssopifolin E >10 >10 >10 Not tested

Data compiled from

Key Findings:

  • This compound exhibits broad-spectrum cytotoxicity, with IC50 values comparable to A and C in leukemia and lymphoma cells but slightly reduced potency in melanoma (SK-MEL-1) .
  • Chlorohyssopifolin A is the most potent analog, particularly against SK-MEL-1 (IC50 = 3.4 µM), likely due to optimal chlorohydrin positioning .
  • Linichlorin A shows similar efficacy to A, highlighting the importance of chlorinated side chains .
  • Chlorohyssopifolin E (diol substitution) is inactive, confirming the necessity of chlorohydrin or epoxide groups .

Mechanisms of Apoptosis and Bcl-2 Resistance

All active guaianolides induce apoptosis via the intrinsic pathway, but their interactions with Bcl-2 vary:

  • This compound : Overexpression of Bcl-2 in U-937 cells reduces apoptosis from 30% to 22%, indicating partial dependency on mitochondrial pathways .

常见问题

Basic Research Questions

Q. What are the standard protocols for isolating Chlorohyssopifolin D from natural sources, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is typically isolated via column chromatography followed by preparative HPLC. Key steps include:

  • Plant Material Preparation : Use dried, powdered plant material (e.g., Centaurea spp.) extracted with methanol or ethanol via Soxhlet apparatus .
  • Chromatographic Separation : Fractionate crude extracts using silica gel columns with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC and HPLC for target compound detection .
  • Characterization : Confirm identity via high-resolution mass spectrometry (HRMS) and 1D/2D NMR (comparing δH, δC, and coupling constants to literature values) .
  • Reproducibility : Document solvent ratios, temperature, and instrumentation parameters in the "Experimental" section, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for detailed protocols and supplementary data) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Prioritize the following analyses:

  • Spectroscopic Data : Collect UV-Vis (λmax), IR (functional groups), and NMR (1H, 13C, DEPT, HSQC, HMBC) spectra. Compare with published data for related sesquiterpene lactones .
  • Mass Spectrometry : Use EI-MS or ESI-MS to confirm molecular formula (e.g., [M+H]<sup>+</sup> peaks). Discrepancies in isotopic patterns may indicate impurities .
  • Melting Point and Solubility : Determine melting point via differential scanning calorimetry (DSC) and solubility in polar/non-polar solvents to guide bioassay design .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretations for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., HMBC for long-range correlations) and compare with structurally similar compounds (e.g., Chlorohyssopifolin B/C) .
  • Crystallography : If feasible, perform X-ray crystallography to unambiguously confirm stereochemistry .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outliers or systematic errors .
  • Literature Benchmarking : Use databases like SciFinder or Reaxys to verify chemical shifts and coupling constants against peer-reviewed studies .

Q. What frameworks are recommended for formulating hypotheses about this compound’s bioactivity?

  • Methodological Answer :

  • PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (dose range of this compound), C omparison (positive/negative controls), and O utcome (IC50, apoptosis markers) .
  • FINER Criteria : Ensure hypotheses are F easible (resources available), I nteresting (novel mechanism), N ovel (understudied targets), E thical (in vitro/vivo compliance), and R elevant (therapeutic potential) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and molecular docking to predict interactions with proteins (e.g., NF-κB or COX-2) .

Q. How should researchers address variability in bioassay results when testing this compound’s efficacy?

  • Methodological Answer :

  • Experimental Controls : Include vehicle controls, reference drugs (e.g., doxorubicin for cytotoxicity), and internal standards (e.g., actin for Western blot normalization) .
  • Dose-Response Curves : Use ≥5 concentrations in triplicate to calculate EC50/IC50 via nonlinear regression (e.g., GraphPad Prism) .
  • Batch-to-Batch Consistency : Standardize compound purity (≥95% by HPLC) and store aliquots at -80°C to prevent degradation .
  • Statistical Power Analysis : Predefine sample sizes using tools like G*Power to ensure reproducibility (α=0.05, power=0.8) .

Data Analysis & Reporting

Q. What strategies are critical for synthesizing conflicting data in this compound studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models (e.g., RevMan) to identify trends .
  • Sensitivity Analysis : Test if conclusions hold under different assumptions (e.g., exclusion of outlier datasets) .
  • Transparency : Report raw data (e.g., NMR spectra, bioassay replicates) in supplementary materials to enable peer validation .

Q. How can researchers optimize the structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify functional groups (e.g., esterification of hydroxyl groups) and assess bioactivity shifts .
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate molecular descriptors (logP, polar surface area) with activity .
  • In Silico Screening : Dock analogs into target protein active sites (PDB IDs) to prioritize synthesis .

Ethical & Reporting Standards

Q. What are the key considerations for documenting this compound research in compliance with academic guidelines?

  • Methodological Answer :

  • Experimental Detail : Follow STROBE or CONSORT checklists for in vivo studies, including randomization and blinding protocols .
  • Data Availability : Deposit spectral data in public repositories (e.g., NMReDATA) and bioassay results in ChEMBL .
  • Ethical Compliance : For animal studies, include IACUC approval numbers and ARRIVE 2.0 guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。